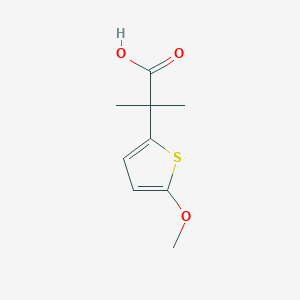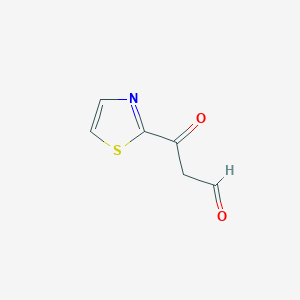
3-Oxo-3-(1,3-thiazol-2-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Oxo-3-(1,3-thiazol-2-yl)propanal is a chemical compound characterized by the presence of a thiazole ring and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(1,3-thiazol-2-yl)propanal typically involves the reaction of thiazole derivatives with aldehyde precursors. One common method involves the esterification of thiazole-containing acids followed by subsequent reactions to introduce the aldehyde group . The reaction conditions often include the use of solvents like methanol or 2-propanol and reagents such as hydrazine monohydrate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scalable synthetic routes that ensure high yield and purity. This might include optimized reaction conditions, the use of industrial-grade solvents, and continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
3-Oxo-3-(1,3-thiazol-2-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
科学的研究の応用
3-Oxo-3-(1,3-thiazol-2-yl)propanal has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-Oxo-3-(1,3-thiazol-2-yl)propanal involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity . The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function and stability .
類似化合物との比較
Similar Compounds
Uniqueness
3-Oxo-3-(1,3-thiazol-2-yl)propanal is unique due to its specific combination of a thiazole ring and an aldehyde group. This structural feature allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not. Its versatility in synthetic applications and potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C6H5NO2S |
|---|---|
分子量 |
155.18 g/mol |
IUPAC名 |
3-oxo-3-(1,3-thiazol-2-yl)propanal |
InChI |
InChI=1S/C6H5NO2S/c8-3-1-5(9)6-7-2-4-10-6/h2-4H,1H2 |
InChIキー |
XEYXYHZZCGQKPJ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=N1)C(=O)CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-Iodocyclohexyl)oxy]oxane](/img/structure/B13077638.png)
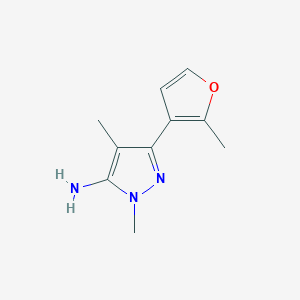
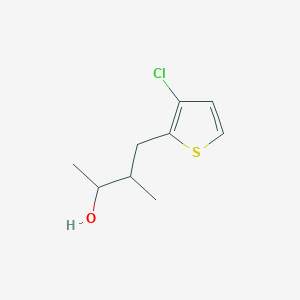
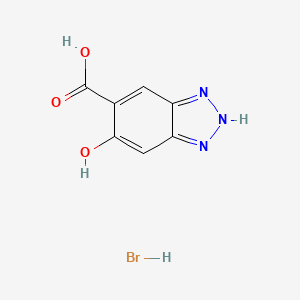
![7-(Ethoxymethylidene)spiro[4.5]decan-6-one](/img/structure/B13077671.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B13077676.png)




![3-{[1-(Bromomethyl)-4-methylcyclohexyl]oxy}oxetane](/img/structure/B13077710.png)

